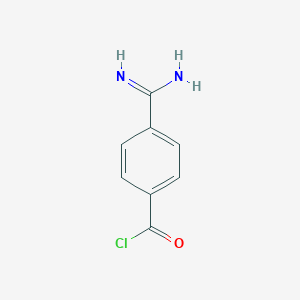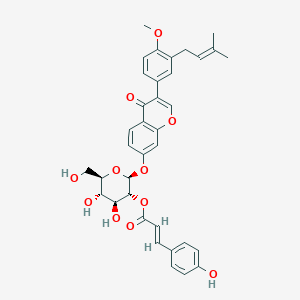
Pmicg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phospholipid-based microencapsulation (PMICG) is a novel technique used for the encapsulation of bioactive compounds. This technique involves the use of phospholipids, which are natural lipid molecules found in cell membranes, to form a protective shell around the bioactive compounds. PMICG has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry.
Mecanismo De Acción
Pmicg works by forming a protective shell around the bioactive compound, which prevents degradation and improves stability. The phospholipid shell also allows for targeted delivery of the bioactive compound to specific tissues or cells. Once the microcapsules reach their target, the phospholipid shell is broken down, and the bioactive compound is released.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pmicg depend on the bioactive compound being encapsulated. However, in general, Pmicg has been shown to improve the stability and bioavailability of bioactive compounds. Pmicg has also been shown to improve the efficacy of drugs by allowing for targeted delivery to specific tissues or cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pmicg has several advantages for lab experiments, including improved stability and bioavailability of bioactive compounds, targeted delivery, and controlled release. However, Pmicg also has some limitations, including the potential for batch-to-batch variability and the need for specialized equipment for synthesis.
Direcciones Futuras
There are several future directions for Pmicg research, including the development of new phospholipid-based materials, the optimization of synthesis methods, and the exploration of new applications in drug delivery, food industry, and cosmetic industry. Additionally, there is a need for further research on the safety and toxicity of Pmicg for human consumption.
Métodos De Síntesis
The synthesis of Pmicg involves the use of phospholipids and a bioactive compound. The phospholipids are dissolved in a solvent, and the bioactive compound is added to the solution. The mixture is then sonicated, which causes the phospholipids to form a protective shell around the bioactive compound. The resulting microcapsules are then separated from the solvent and dried.
Aplicaciones Científicas De Investigación
Pmicg has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry. In drug delivery, Pmicg has been used to encapsulate drugs for targeted delivery to specific tissues or cells. In the food industry, Pmicg has been used to encapsulate flavors, colors, and nutrients for improved stability and controlled release. In the cosmetic industry, Pmicg has been used to encapsulate active ingredients for improved skin penetration and efficacy.
Propiedades
Número CAS |
126654-66-8 |
|---|---|
Fórmula molecular |
C36H36O11 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-4-oxochromen-7-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O11/c1-20(2)4-8-23-16-22(9-14-28(23)43-3)27-19-44-29-17-25(12-13-26(29)32(27)40)45-36-35(34(42)33(41)30(18-37)46-36)47-31(39)15-7-21-5-10-24(38)11-6-21/h4-7,9-17,19,30,33-38,41-42H,8,18H2,1-3H3/b15-7+/t30-,33-,34+,35-,36-/m1/s1 |
Clave InChI |
ZJTGUFCATXASHE-XLTJWZCXSA-N |
SMILES isomérico |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
Sinónimos |
3'-prenyl-4'-methoxyisoflavone-7-O-beta-(2''-O-4-coumaroyl)glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



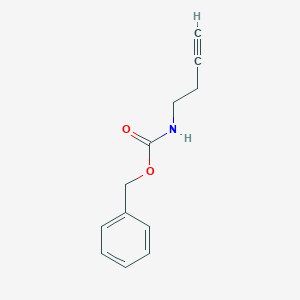
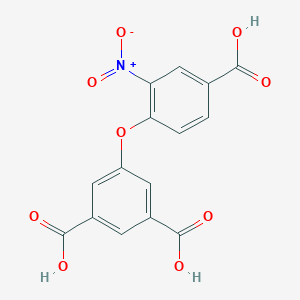

![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
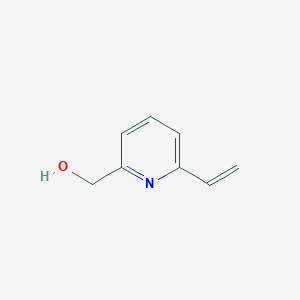
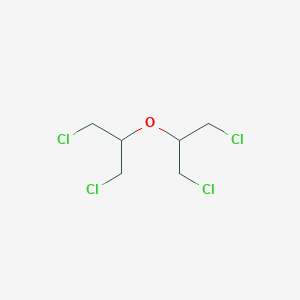
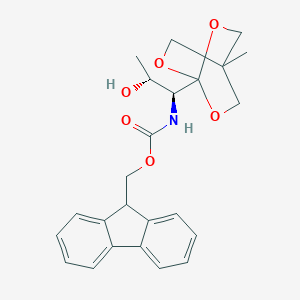



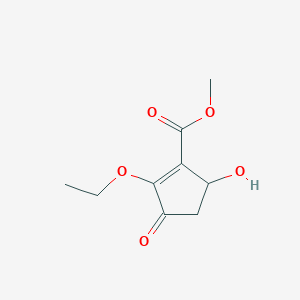
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
